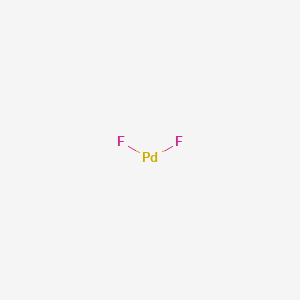

Palladium difluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium difluoride, also known as palladium(II) fluoride, is a chemical compound composed of palladium and fluorine with the formula PdF₂. It appears as a pale violet crystalline solid and is hygroscopic. This compound is known for its unique properties, including its paramagnetic nature due to the presence of two unpaired electrons in the palladium atom .

Preparation Methods

Palladium difluoride can be synthesized through several methods:

-

Refluxing Method: : One common method involves refluxing palladium(II,IV) fluoride (Pd[PdF₆]) with selenium tetrafluoride (SeF₄). The reaction proceeds as follows: [ \text{Pd[PdF₆]} + \text{SeF₄} \rightarrow 2\text{PdF₂} + \text{SeF₆} ] This method is effective in producing pure this compound .

-

Thermal Decomposition: : Another method involves the thermal decomposition of fluoselenonium hexafluopalladate(IV). This process requires careful control of temperature to ensure the complete decomposition of the precursor compound .

-

Reduction Method: : this compound can also be prepared by reducing palladium trifluoride with selenium tetrafluoride. This method is less commonly used but provides an alternative route for synthesis .

Chemical Reactions Analysis

Palladium difluoride undergoes various types of chemical reactions, including:

-

Oxidation: : this compound can be oxidized to form higher oxidation state compounds, such as palladium tetrafluoride (PdF₄).

-

Reduction: : It can be reduced to form palladium metal or lower oxidation state compounds, such as palladium(II) chloride (PdCl₂).

-

Substitution: : this compound can participate in substitution reactions, where the fluoride ions are replaced by other ligands. For example, it can react with phosphine ligands to form palladium-phosphine complexes .

Common reagents used in these reactions include selenium tetrafluoride, phosphine ligands, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Palladium difluoride has several scientific research applications:

-

Chemistry: : It is used as a catalyst in various chemical reactions, including the synthesis of aryl fluorides. Palladium-catalyzed fluorination reactions are important for the preparation of pharmaceuticals and other organic compounds .

-

Biology and Medicine: : this compound is used in the development of imaging agents for positron emission tomography (PET) due to its ability to form stable complexes with radioactive isotopes .

-

Industry: : In the industrial sector, this compound is used in the production of infrared optical sensors and other electronic components. Its stability and reactivity make it suitable for applications where other palladium compounds may not be effective .

Mechanism of Action

The mechanism of action of palladium difluoride involves its ability to form stable complexes with various ligands. The palladium atom in PdF₂ has an electronic configuration that allows it to participate in a variety of catalytic cycles. For example, in palladium-catalyzed fluorination reactions, the palladium atom undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .

Comparison with Similar Compounds

Palladium difluoride can be compared with other similar compounds, such as:

-

Nickel(II) fluoride (NiF₂): : Like this compound, nickel(II) fluoride adopts a rutile-type crystal structure and is paramagnetic due to the presence of unpaired electrons .

-

Platinum(II) fluoride (PtF₂): : Platinum(II) fluoride is another similar compound that shares some properties with this compound, including its use in catalytic reactions .

-

Palladium(II) chloride (PdCl₂): : Palladium(II) chloride is a commonly used palladium compound in catalysis. While it shares some reactivity with this compound, it differs in its ligand exchange properties and solubility .

This compound is unique due to its specific electronic configuration and its ability to form stable complexes with fluorine, making it particularly useful in fluorination reactions.

Properties

CAS No. |

13444-96-7 |

|---|---|

Molecular Formula |

F2Pd |

Molecular Weight |

144.42 g/mol |

IUPAC Name |

palladium(2+);difluoride |

InChI |

InChI=1S/2FH.Pd/h2*1H;/q;;+2/p-2 |

InChI Key |

BHZSLLSDZFAPFH-UHFFFAOYSA-L |

SMILES |

F[Pd]F |

Canonical SMILES |

[F-].[F-].[Pd+2] |

Key on ui other cas no. |

13444-96-7 |

Origin of Product |

United States |

Q1: What is a notable reaction involving Palladium difluoride as a product?

A1: this compound can be synthesized through a unique reaction involving Xenon difluoride (XeF2) and Palladium(II) aryliodo complexes containing chelating diphosphine ligands. In this reaction, XeF2 facilitates the reductive elimination of iodoarene from the Palladium complex, resulting in the formation of this compound. [] This reaction is particularly noteworthy for its ability to even induce reductive elimination from highly fluorinated aryl groups like C6F5-I, highlighting the reactivity of XeF2. []

Q2: Are there methods to prepare this compound other than using Xenon difluoride?

A2: Yes, alternative methods for preparing this compound and its complex fluorides exist. One such method involves utilizing Selenium tetrafluoride (SeF4) as a solvent and reaction medium. [] While the specifics of this method are not detailed in the provided abstract, it points towards the possibility of preparing this compound without relying on XeF2.

Q3: Has the structure of this compound been investigated?

A3: Yes, the crystal structure of this compound has been studied and reported in the scientific literature. [] While the provided abstract does not detail the specific structural features, it confirms that structural characterization has been performed. This information is crucial for understanding the compound's reactivity and potential applications.

Q4: Are there studies investigating the magnetic properties of this compound?

A4: Research has been conducted on the magnetic behavior of this compound, particularly when in solid solutions with Palladium Zinc Fluoride (Pd1-xZnxF2). [] While the abstract does not disclose specific findings, it highlights the scientific interest in understanding the magnetic characteristics of this compound and its potential influence when combined with other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)

![(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone](/img/structure/B83972.png)